molecular formula C20H17N3O2 B4447032 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide

3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide

Cat. No. B4447032
M. Wt: 331.4 g/mol
InChI Key: BXRSNPOIKJYWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzoylamino)-4-methyl-N-4-pyridinylbenzamide is a chemical compound that is commonly used in scientific research. It is also known as BAY 43-9006 or Sorafenib and is classified as a multi-kinase inhibitor. Sorafenib is a potent inhibitor of various protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide involves the inhibition of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib prevents the activation of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide are primarily related to its ability to inhibit protein kinases. Sorafenib has been shown to decrease cell proliferation and induce apoptosis in cancer cells. It also inhibits angiogenesis by blocking the formation of new blood vessels. Sorafenib has been found to have minimal effects on normal cells and tissues, which makes it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide in lab experiments is its specificity for protein kinases. Sorafenib has been extensively studied and has been found to be a potent inhibitor of several kinases that are involved in cancer progression. However, one of the limitations of Sorafenib is its potential toxicity and side effects. It is important to use appropriate dosages and to monitor the effects of Sorafenib in lab experiments.

Future Directions

There are several future directions for the research on 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide. One potential area of research is the development of new analogs of Sorafenib that have improved potency and specificity for protein kinases. Another area of research is the identification of biomarkers that can predict the response to Sorafenib treatment in cancer patients. Additionally, the combination of Sorafenib with other therapeutic agents is a promising area of research for the treatment of cancer.

Scientific Research Applications

3-(Benzoylamino)-4-methyl-N-4-pyridinylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

3-benzamido-4-methyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-14-7-8-16(20(25)22-17-9-11-21-12-10-17)13-18(14)23-19(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRSNPOIKJYWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-[(phenylcarbonyl)amino]-N-(pyridin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide
Reactant of Route 4
Reactant of Route 4
3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide
Reactant of Route 5
Reactant of Route 5
3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide
Reactant of Route 6
Reactant of Route 6
3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.